molecular formula C10H9N3O B11906499 4-(5-Amino-2-pyrimidyl)phenol

4-(5-Amino-2-pyrimidyl)phenol

Cat. No.: B11906499
M. Wt: 187.20 g/mol
InChI Key: NCHCHBIEHDUUBX-UHFFFAOYSA-N
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Description

4-(5-Amino-2-pyrimidyl)phenol is an organic compound with the molecular formula C10H9N3O. It features a phenol group attached to a pyrimidine ring, which is further substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Amino-2-pyrimidyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the Suzuki–Miyaura coupling, which uses boron reagents to form carbon-carbon bonds under mild conditions . The reaction generally requires a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Amino-2-pyrimidyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(5-Amino-2-pyrimidyl)phenol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 2-Amino-4-hydroxypyrimidine
  • 4-Amino-2-hydroxypyrimidine
  • 5-Amino-2-hydroxypyrimidine

Comparison: 4-(5-Amino-2-pyrimidyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-(5-aminopyrimidin-2-yl)phenol

InChI

InChI=1S/C10H9N3O/c11-8-5-12-10(13-6-8)7-1-3-9(14)4-2-7/h1-6,14H,11H2

InChI Key

NCHCHBIEHDUUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)N)O

Origin of Product

United States

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